molecular formula C27H27N3O3S B2789457 3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1029792-05-9

3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2789457
M. Wt: 473.59
InChI Key: NRWUXZYUMUOIRN-UHFFFAOYSA-N
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Description

3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C27H27N3O3S and its molecular weight is 473.59. The purity is usually 95%.
BenchChem offers high-quality 3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one involves the synthesis of the benzofuro[3,2-d]pyrimidin-4(3H)-one core followed by the introduction of the oxazole and isopentyl groups. The thiomethyl group will be introduced last.

Starting Materials
2-aminobenzofuran, 4-chloro-3-methylphenyl isocyanate, p-tolylacetic acid, thioglycolic acid, isopentyl alcohol, 5-methyl-2-bromo-4-(p-tolyl)oxazole

Reaction
Step 1: Synthesis of 2-(4-chloro-3-methylphenyl)-4H-benzofuro[3,2-d][1,3]oxazin-4-one from 2-aminobenzofuran and 4-chloro-3-methylphenyl isocyanate via cyclization reaction., Step 2: Synthesis of 3-isopentyl-2-(4-chloro-3-methylphenyl)-4H-benzofuro[3,2-d][1,3]oxazin-4-one from 2-(4-chloro-3-methylphenyl)-4H-benzofuro[3,2-d][1,3]oxazin-4-one and isopentyl alcohol via nucleophilic substitution reaction., Step 3: Synthesis of 3-isopentyl-2-(4-chloro-3-methylphenyl)-4H-benzofuro[3,2-d][1,3]oxazin-4-one-5-methyl-2-(p-tolyl)oxazole from 3-isopentyl-2-(4-chloro-3-methylphenyl)-4H-benzofuro[3,2-d][1,3]oxazin-4-one and 5-methyl-2-bromo-4-(p-tolyl)oxazole via Suzuki-Miyaura coupling reaction., Step 4: Synthesis of 3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one from 3-isopentyl-2-(4-chloro-3-methylphenyl)-4H-benzofuro[3,2-d][1,3]oxazin-4-one-5-methyl-2-(p-tolyl)oxazole and thioglycolic acid via thiolation reaction.

properties

IUPAC Name

3-(3-methylbutyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-16(2)13-14-30-26(31)24-23(20-7-5-6-8-22(20)33-24)29-27(30)34-15-21-18(4)32-25(28-21)19-11-9-17(3)10-12-19/h5-12,16H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWUXZYUMUOIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(C(=O)N3CCC(C)C)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one

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